2-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl diphenylphosphinate
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Overview
Description
2-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl diphenylphosphinate: is a chemical compound with a complex structure. Let’s break it down:
- The central core consists of a diphenylphosphinate group, which contains a phosphorus atom bonded to two phenyl rings.
- Attached to one of the phenyl rings is a hydrazinylidene group, which contains a nitrogen-nitrogen double bond (N=N) and a phenylcarbonyl (C=O) group.
- The entire compound is stabilized by the (E)- configuration, indicating that the hydrazinylidene and phenylcarbonyl groups are on the same side of the double bond.
Preparation Methods
The synthesis of this compound involves a Vilsmeier–Haack formylation reaction. Here’s how it’s done:
Starting Material: Begin with (let’s call it ).
Formylation Reaction: Treat Compound 4 with a mixture of and via the Vilsmeier–Haack reaction. This leads to the formation of our target compound, .
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Investigate its reactivity, coordination chemistry, and catalytic properties.
Biology: Explore its potential as a bioactive compound or probe for biological processes.
Medicine: Assess its antimicrobial properties (as observed in related compounds) and potential therapeutic applications.
Industry: Consider its use in materials science or as a building block for more complex molecules.
Mechanism of Action
Targets: The compound likely interacts with enzymes, receptors, or cellular components.
Pathways: Investigate pathways affected by its binding or chemical modifications.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Some related compounds include
Properties
Molecular Formula |
C26H21N2O3P |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[(E)-(2-diphenylphosphoryloxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H21N2O3P/c29-26(21-12-4-1-5-13-21)28-27-20-22-14-10-11-19-25(22)31-32(30,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20H,(H,28,29)/b27-20+ |
InChI Key |
PXFAAAHXRDHBHF-NHFJDJAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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